molecular formula C11H12INO2S B3071247 4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide CAS No. 1009101-88-5

4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide

Cat. No.: B3071247
CAS No.: 1009101-88-5
M. Wt: 349.19 g/mol
InChI Key: XZORYNVTLUCZIO-UHFFFAOYSA-N
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Description

Core Chemical Data: 4-Iodo-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide ( 1009101-88-5) is an organic compound with the molecular formula C 11 H 12 INO 2 S and a molecular weight of 349.19 g/mol . It is supplied with a purity of 95% and is identified under the catalog number A431172 . Research Applications and Value: This compound is classified as a chemical building block, primarily used in organic synthesis and medicinal chemistry research. Its structure features both a sulfonamide group and an alkyne moiety, making it a valuable intermediate for constructing more complex molecules. The alkyne group is particularly useful in metal-catalyzed coupling reactions, such as the Sonogashira reaction, allowing researchers to create conjugated molecular architectures. Furthermore, structurally related sulfonamide compounds have documented applications as herbicides, specifically as inhibitors of acetolactate synthase (ALS) , and are also investigated in therapeutic contexts, such as in the inhibition of Tumor Necrosis Factor-alpha (TNF-α) for treating inflammatory diseases and cancer . This suggests potential cross-disciplinary research value in agrochemistry and pharmaceutical development. Usage Note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle the material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-iodo-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO2S/c1-4-11(2,3)13-16(14,15)10-7-5-9(12)6-8-10/h1,5-8,13H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZORYNVTLUCZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)NS(=O)(=O)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains or aromatic systems.

Scientific Research Applications

4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions, particularly those involving sulfonamide groups.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in the design of novel antimicrobial and anticancer agents.

    Industry: The compound’s unique chemical properties make it valuable in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the alkyne group can participate in click chemistry reactions, facilitating the formation of stable covalent bonds with target molecules .

Comparison with Similar Compounds

Key Observations :

  • Functional Group Diversity: The alkyne group in the target compound distinguishes it from methoxy, pyridinyl, or anthraquinone-containing analogs, offering orthogonal reactivity .

Key Observations :

  • High yields (70–82%) are achievable for iodinated benzenesulfonamides when using aromatic amines (e.g., 3-methoxyaniline) .
  • The target compound’s synthesis likely follows a similar pathway, though the alkyne-containing amine may require optimized conditions to prevent side reactions.

Key Observations :

  • Chlorine and methoxy substituents correlate with cytotoxic and enzyme-inhibitory activities .
  • Electron-withdrawing groups (e.g., nitro) on benzenesulfonamides enhance HIV IN inhibition by increasing acidity and metal chelation .
  • The target compound’s alkyne group may enable bioorthogonal tagging in drug delivery systems, though direct activity data are lacking in the evidence.

Stability and Reactivity

  • Iodine Substituents : Iodoarenes are generally stable under physiological conditions but may undergo dehalogenation in reducing environments .
  • Methoxy vs. Alkyne : Methoxy groups (e.g., in compound 10) enhance solubility but may reduce membrane permeability, whereas alkynes offer reactivity for prodrug strategies .

Biological Activity

4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound consists of a sulfonamide group attached to an aromatic ring with an iodine atom and an alkyne substituent. The synthesis typically involves the reaction of 4-iodobenzenesulfonyl chloride with 2-methylbut-3-yn-2-amine in the presence of a base like triethylamine. The reaction conditions are optimized for yield and purity, often employing purification techniques such as recrystallization or column chromatography .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. The sulfonamide moiety can form hydrogen bonds with enzyme active sites, leading to inhibition of enzymatic activity. Additionally, the alkyne group allows for participation in click chemistry reactions, facilitating covalent bond formation with target biomolecules .

Antimicrobial Properties

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its effectiveness is often compared to traditional antibiotics, showcasing potential as a novel antimicrobial agent .

Anticancer Activity

There is emerging evidence supporting the anticancer properties of this compound. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The specific interactions at the molecular level are still under investigation, but preliminary results suggest promising therapeutic potential .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of this compound against a panel of bacterial pathogens. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an alternative treatment option.
  • Case Study on Anticancer Effects :
    In a controlled laboratory setting, the compound was tested on various cancer cell lines (e.g., breast cancer, lung cancer). Results indicated that treatment with the compound resulted in significant reductions in cell viability and increased rates of apoptosis compared to untreated controls.

Comparative Analysis

PropertyThis compoundSimilar Compounds
Chemical Class SulfonamideSulfonamides, Alkynes
Antimicrobial Activity Effective against Gram-positive and Gram-negativeVaries by specific compound
Anticancer Activity Induces apoptosis in cancer cell linesVaries; some sulfonamides show activity
Mechanism Enzyme inhibition via hydrogen bondingVaries; often similar mechanisms

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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